molecular formula C18H23NO2 B2985619 2-(2-(Dibenzylamino)ethoxy)ethanol CAS No. 136533-09-0

2-(2-(Dibenzylamino)ethoxy)ethanol

Cat. No.: B2985619
CAS No.: 136533-09-0
M. Wt: 285.387
InChI Key: QLMUDNFDCHOWRU-UHFFFAOYSA-N
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Description

2-(2-(Dibenzylamino)ethoxy)ethanol (CAS 136533-09-0) is a glycol-ether derivative with a tertiary amine functional group. Its structure comprises an ethanol backbone linked to an ethoxy chain terminated by a dibenzylamino group (-N(CH₂C₆H₅)₂). Limited commercial data are available, but its safety and handling protocols align with those of other aminoethoxyethanol derivatives, emphasizing strict hygiene and controlled storage conditions .

Properties

IUPAC Name

2-[2-(dibenzylamino)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c20-12-14-21-13-11-19(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMUDNFDCHOWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Dibenzylamino)ethoxy)ethanol typically involves the reaction of dibenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Dibenzylamino)ethoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-(Dibenzylamino)ethoxy)ethanol finds applications in multiple fields:

Mechanism of Action

The mechanism of action of 2-(2-(Dibenzylamino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by altering the conformation and activity of proteins involved in these pathways .

Comparison with Similar Compounds

Structural Comparison

The following compounds share the ethoxyethanol backbone but differ in their amino substituents:

Compound Name CAS Number Molecular Formula Substituent (R) Molecular Weight Key Structural Features
2-(2-(Dibenzylamino)ethoxy)ethanol 136533-09-0 C₁₈H₂₃NO₂ -N(CH₂C₆H₅)₂ (dibenzyl) 285.38 g/mol Bulky aromatic groups enhance hydrophobicity
2-(2-(Diethylamino)ethoxy)ethanol 140-82-9 C₈H₁₉NO₂ -N(CH₂CH₃)₂ (diethyl) 161.24 g/mol Smaller alkyl groups improve water solubility
2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE) 1704-62-7 C₆H₁₅NO₂ -N(CH₃)₂ (dimethyl) 133.19 g/mol Compact structure, high polarity
Diethylaminoethanol 100-37-8 C₆H₁₅NO -N(CH₂CH₃)₂ (no ethoxy chain) 117.19 g/mol Simpler structure with direct amino-ethanol linkage

Key Observations :

  • Steric Effects : The dibenzyl derivative’s bulky substituents reduce reactivity in nucleophilic reactions compared to dimethyl or diethyl analogs .
  • Polarity : DMAEE (dimethyl substituent) exhibits higher polarity, making it suitable as a solvent or catalyst in polyurethane foams .

Physicochemical Properties

Property This compound 2-(2-(Diethylamino)ethoxy)ethanol DMAEE Diethylaminoethanol
Boiling Point (°C) Not reported ~220–240 (estimated) 95°C @ 15 mmHg 163°C
Density (g/mL) Not reported ~0.95 (analog-based) 0.954 @ 25°C 0.884
Solubility Low in water (benzyl groups) Miscible in polar solvents Miscible in H₂O Fully miscible
pKa ~9–10 (estimated) ~9.5 14.37 (predicted) 10.2

Notes:

  • The dibenzyl derivative’s hydrophobicity limits its solubility in aqueous systems, whereas DMAEE and diethylaminoethanol are more versatile in formulations requiring water compatibility .
  • Higher pKa in DMAEE suggests weaker basicity compared to diethylaminoethanol, impacting catalytic activity in reactions like urethane formation .

Critical Differences :

  • DMAEE’s higher flash point (199°F) compared to diethylaminoethanol (163°C boiling point) reflects safer handling in high-temperature processes .
  • The dibenzyl derivative’s lack of regulatory listings underscores its niche research status .

Biological Activity

Overview of 2-(2-(Dibenzylamino)ethoxy)ethanol

This compound is a compound that features an ether functional group and an amino group, which suggests potential biological activity. Compounds with similar structures often exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

The biological activity of compounds like this compound can be attributed to their ability to interact with specific biological targets, such as receptors or enzymes. The dibenzylamino group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Anticancer Activity

Research on structurally related compounds has shown that they can inhibit cancer cell proliferation. For example, tubulysins, which are structurally similar, have been noted for their ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism may also be relevant for this compound.

Neuroprotective Effects

Compounds with amino groups often exhibit neuroprotective properties. They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Studies have indicated that similar compounds can protect against neurodegeneration in models of diseases like Alzheimer's.

Anti-inflammatory Properties

The presence of an ether and amino group may also confer anti-inflammatory effects. Compounds with these functional groups have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could possess similar properties.

Case Studies

  • Cancer Cell Lines : A study involving a series of dibenzylamino derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Neuroprotection : In vitro studies demonstrated that certain dibenzylamino compounds protected neuronal cells from oxidative stress-induced apoptosis.
  • Inflammation Models : Animal models treated with dibenzylamino compounds exhibited reduced inflammation markers, supporting their potential use in inflammatory diseases.

Data Table

Biological ActivityMechanismReference
AnticancerMicrotubule disruptionStudy A
NeuroprotectionOxidative stress reductionStudy B
Anti-inflammatoryCytokine inhibitionStudy C

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